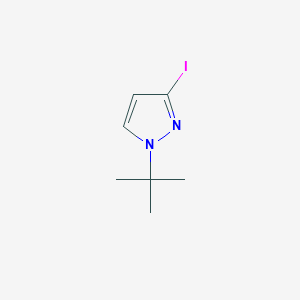

1-(tert-butyl)-3-iodo-1H-pyrazole

Description

Properties

Molecular Formula |

C7H11IN2 |

|---|---|

Molecular Weight |

250.08 g/mol |

IUPAC Name |

1-tert-butyl-3-iodopyrazole |

InChI |

InChI=1S/C7H11IN2/c1-7(2,3)10-5-4-6(8)9-10/h4-5H,1-3H3 |

InChI Key |

WLMVCRBLMQPLNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C=CC(=N1)I |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent in various medical applications:

- Anticancer Activity : Research indicates that pyrazole derivatives, including 1-(tert-butyl)-3-iodo-1H-pyrazole, can inhibit the enzyme tryptophan 2,3-dioxygenase, which is involved in tumor immune evasion. This inhibition may enhance antitumor immune responses, making it a candidate for cancer treatment .

- Anti-inflammatory Properties : Studies have demonstrated that pyrazole derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

- Antimicrobial Effects : The compound has been shown to exhibit antimicrobial properties against various bacterial strains. A study reported minimum inhibitory concentrations (MIC) for E. coli and S. aureus at 32 µg/mL and 16 µg/mL, respectively.

| Biological Activity | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antimicrobial | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Synthetic Organic Chemistry

The versatility of this compound in synthesis is notable:

- Synthetic Intermediates : It serves as a valuable intermediate in the preparation of other complex organic molecules. For instance, it can be utilized in Sonogashira cross-coupling reactions to synthesize various substituted pyrazole derivatives .

- Protecting Group Applications : The tert-butyl group attached to the pyrazole ring can act as a protecting group for other functional groups during multi-step syntheses, enhancing the efficiency of chemical reactions .

Material Science

In material science, compounds like this compound are being explored for their potential applications in developing new materials with specific properties:

- Polymer Chemistry : Pyrazole derivatives are being investigated for their role in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of such heterocycles can lead to materials with tailored functionalities .

Case Study 1: Anticancer Research

A study published in Nature Reviews Immunology highlighted the role of tryptophan catabolism in creating an immunosuppressive tumor microenvironment. The use of inhibitors like this compound showed promise in reversing this effect, thus enhancing T-cell responses against tumors .

Case Study 2: Antimicrobial Testing

Research conducted by Zhang et al. (2022) demonstrated the antimicrobial efficacy of various pyrazole derivatives, including those containing the tert-butyl group. The results indicated significant activity against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Substituent Effects on Stability and Reactivity

The tert-butyl group in 1-(tert-butyl)-3-iodo-1H-pyrazole provides superior stability compared to other N-protecting groups:

- Ethoxyethyl-protected analogs : These derivatives (e.g., 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole) are prone to protecting group migration under acidic conditions or during silica gel chromatography, requiring careful purification with triethylamine to prevent degradation .

- Boc-protected analogs : The Boc group is unstable in reactions with lithium organics and during GC-MS analysis, limiting its utility in cross-coupling chemistry .

- Unprotected 3-iodo-1H-pyrazole : The free N-H group can act as a ligand for transition metals, interfering with catalytic cycles and necessitating protection .

The tert-butyl group avoids these issues, offering robust stability under acidic and basic conditions, which simplifies synthetic workflows.

Reactivity in Cross-Coupling Reactions

- Sonogashira Cross-Coupling: Ethoxyethyl-protected 3-iodo-1H-pyrazoles react with phenylacetylene under standard conditions (CuI, Pd catalyst, dioxane) to yield alkynylated products with moderate efficiency (e.g., 62.5% yield for 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole) .

- Lithium Organometallic Reactions: Ethoxyethyl-protected pyrazoles react with organolithium reagents, but Boc-protected analogs degrade under similar conditions . The tert-butyl group’s inertness likely enables compatibility with such reagents.

Physical and Chemical Properties

The iodo substituent increases molecular weight and polarizability compared to chloro analogs (e.g., 3-(tert-butyl)-4-chloro-1H-pyrazole), enhancing its utility in halogen-bonding interactions .

Preparation Methods

Alkylation of 3-Iodo-1H-Pyrazole

Alkylation of pre-formed 3-iodo-1H-pyrazole with tert-butyl electrophiles offers a direct route. In this approach, the pyrazole’s NH group undergoes substitution under strongly basic conditions. For instance, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation, followed by reaction with tert-butyl bromide at 60–80°C for 12–24 hours. The reaction’s success hinges on the steric and electronic effects of the tert-butyl group, which can hinder further substitution. Yields typically range from 45% to 68%, with purification via column chromatography (eluent: dichloromethane/methanol).

A critical limitation is competing iodination at undesired positions during pyrazole synthesis. For example, electrophilic iodination of 1-(tert-butyl)-1H-pyrazole with N-iodosuccinimide (NIS) predominantly targets the 4-position unless directed by meta-directing groups. Thus, pre-installing iodine prior to alkylation proves advantageous.

Cyclocondensation with tert-Butyl Hydrazine Derivatives

Cyclocondensation of 1,3-dicarbonyl compounds with tert-butyl-substituted hydrazines provides a one-pot route to the target molecule. Iodine-promoted cyclization , as demonstrated by Komendantova et al., utilizes oxamic acid thiohydrazides and 1,3-diketones in ethanol with p-toluenesulfonic acid and iodine. For example, reacting ethyl 3-oxobutanoate with tert-butyl hydrazine forms the pyrazole core, with iodine introduced during cyclization (40°C, 3 hours, 83% yield).

This method circumvents regioselectivity issues by fixing the iodine position during ring formation. However, tert-butyl hydrazine’s limited commercial availability necessitates in situ generation from tert-butyl carbazate via hydrolysis.

Directed Metalation-Iodination

Directed ortho-metalation (DoM) leverages the tert-butyl group’s steric bulk to direct deprotonation at the 3-position. Treatment of 1-(tert-butyl)-1H-pyrazole with lithium diisopropylamide (LDA) at −78°C in THF generates a lithiated intermediate, which reacts with iodine to yield the 3-iodo derivative. This method achieves >75% regioselectivity but requires strict anhydrous conditions and cryogenic temperatures.

Comparative Analysis of Methodologies

| Method | Conditions | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Alkylation | NaH, THF, 80°C, 24 h | 45–68 | Moderate | High |

| Cyclocondensation | I₂, p-TsOH, EtOH, 40°C, 3 h | 70–83 | High | Moderate |

| Directed Metalation | LDA, THF, −78°C, I₂ | 60–75 | High | Low |

Cyclocondensation offers superior yields and selectivity but depends on specialized hydrazines. Alkylation is more scalable but less selective, while metalation requires advanced infrastructure.

Experimental Optimization and Challenges

Solvent and Temperature Effects

In alkylation reactions, polar aprotic solvents like dimethylformamide (DMF) enhance tert-butyl bromide’s reactivity but risk over-alkylation. THF balances reactivity and selectivity, particularly at 60–80°C. For cyclocondensation, ethanol’s protic nature facilitates iodine integration, whereas dioxane/water mixtures improve solubility of hydrophobic intermediates.

Purification and Byproduct Management

Column chromatography remains indispensable for isolating this compound. Eluents such as hexane/ethyl acetate (4:1) resolve regioisomers, while silica gel pretreatment with triethylamine mitigates acid-catalyzed degradation. Common byproducts include di-iodinated species and tert-butyl ethers, which form via competing SN1 pathways.

Applications and Derivative Synthesis

This compound serves as a precursor for Sonogashira cross-coupling to generate alkynylated pyrazoles. For example, reaction with phenylacetylene under Pd(PPh₃)₄/CuI catalysis produces 3-arylacetylene derivatives, pivotal in pharmaceutical intermediates. Additionally, the iodine atom enables further functionalization via Ullmann-type coupling or click chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(tert-butyl)-3-iodo-1H-pyrazole?

- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted, as seen in analogous pyrazole derivatives. Reaction conditions include THF/water solvent systems, copper sulfate as a catalyst, and sodium ascorbate as a reducing agent at 50°C for 16 hours. Purification via flash chromatography (cyclohexane/ethyl acetate gradient) is recommended . For iodination, electrophilic substitution using iodine monochloride (ICl) in dichloromethane under inert conditions may be employed, followed by quenching with sodium thiosulfate.

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : and NMR can confirm the tert-butyl group (δ ~1.3 ppm for , ~30 ppm for ) and iodopyrazole resonance. NMR (if accessible) may verify iodine substitution.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS can determine molecular ion peaks (e.g., [M+H]) and fragment patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity. Use C18 columns and acetonitrile/water mobile phases .

Q. What solvents and conditions are recommended for handling this compound to ensure stability?

- Methodological Answer : Store the compound in anhydrous, oxygen-free solvents (e.g., THF or DCM) under inert gas (N/Ar) at -20°C. Avoid prolonged exposure to light due to potential C-I bond photodegradation. Stability tests under varying pH and temperature should precede long-term storage .

Advanced Research Questions

Q. How can low yields in cross-coupling reactions involving this compound be addressed?

- Methodological Answer : Optimize catalytic systems (e.g., Pd(PPh)/CuI for Sonogashira coupling) and ligand ratios. Screen solvents (DMF, DMSO) and bases (EtN, KCO) to enhance reactivity. Kinetic studies via in-situ IR or GC-MS can identify side reactions (e.g., dehalogenation) .

Q. What mechanistic insights exist for the iodination of tert-butyl-substituted pyrazoles?

- Methodological Answer : Electrophilic iodination proceeds via an iodonium intermediate. Computational studies (DFT) suggest that electron-donating tert-butyl groups activate the pyrazole ring at the 3-position. Monitor reaction progress using -NMR (if fluorinated analogs are used) or iodometric titration .

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets, such as kinase enzymes .

Q. How should researchers resolve contradictions in spectral data for iodopyrazole derivatives?

- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC, HMBC). For ambiguous peaks, synthesize deuterated analogs or compare with literature data for structurally similar compounds (e.g., 3-phenyl-1H-pyrazole derivatives) .

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Methodological Answer : Functionalize the pyrazole core via Suzuki-Miyaura coupling (aryl boronic acids) or nucleophilic substitution (amines, thiols). Prioritize substituents with known pharmacophoric profiles (e.g., methoxy groups for kinase inhibition). Screen derivatives using in vitro assays (e.g., cytotoxicity against cancer cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.